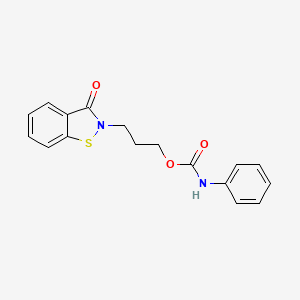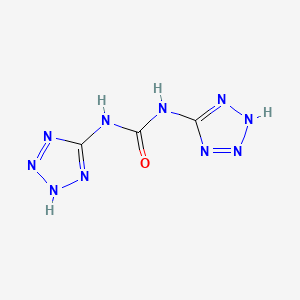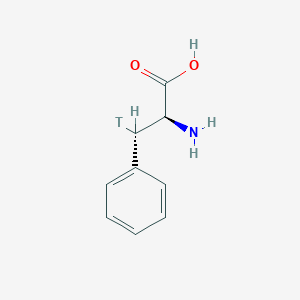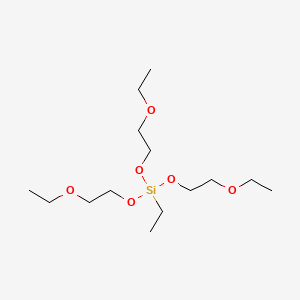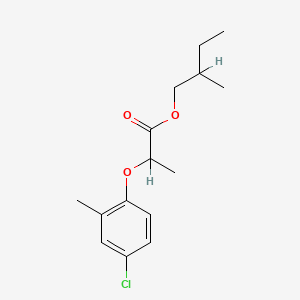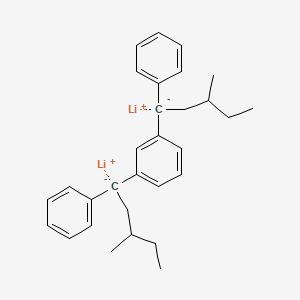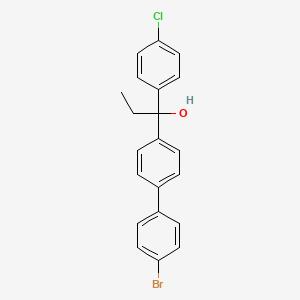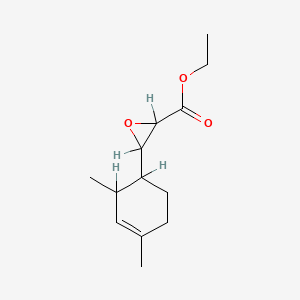
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a cyclohexene ring with two methyl groups at positions 2 and 4. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate typically involves the reaction of 2,4-dimethylcyclohex-3-en-1-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate: Unique due to its specific substitution pattern and oxirane ring.
This compound: Similar structure but different substitution pattern.
This compound: Similar structure but different functional groups
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an oxirane ring, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
84473-78-9 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-4-15-13(14)12-11(16-12)10-6-5-8(2)7-9(10)3/h7,9-12H,4-6H2,1-3H3 |
Clé InChI |
LTCVMBPRCIDPHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(O1)C2CCC(=CC2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



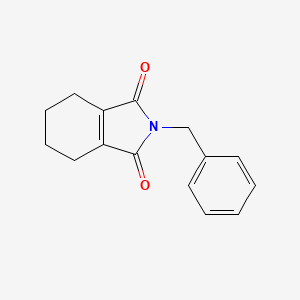
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
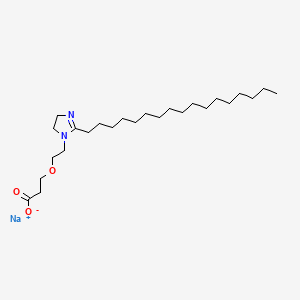
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

